![molecular formula C12H11FN2O3 B2777085 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one CAS No. 696619-64-4](/img/structure/B2777085.png)
3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one, also known as FNPC, is a small molecule that has been extensively studied in scientific research due to its unique properties. FNPC is a cyclic amine that has a fluorine atom in its structure, which is important for its reactivity. The molecule has been used in various research applications, such as synthesis, drug discovery, and catalysis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediates
The compound 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one, due to its structural composition, could be relevant in the synthesis of complex organic molecules and intermediates. For instance, similar fluoro-nitrophenyl compounds have been used as key intermediates in the manufacture of pharmaceuticals, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A practical synthesis method for related compounds involves cross-coupling reactions to achieve high yields, despite challenges associated with the use of palladium and phenylboronic acid due to their cost and toxicity (Qiu et al., 2009).
Catalytic Oxidation Applications
Compounds structurally related to 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one are utilized in catalytic processes, such as the selective catalytic oxidation of cyclohexene. These processes are crucial for producing industrially relevant chemicals, demonstrating the compound's potential utility in facilitating selective oxidation reactions to yield specific products with industrial applications (Cao et al., 2018).
Environmental and Toxicity Studies
Research on similar nitrophenol compounds includes investigations into their environmental presence, degradation, and potential toxicity. For example, the environmental fate of nitrophenols, which share functional groups with 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one, has been extensively reviewed, providing insights into their sources, transformations, and impacts on the environment. Such studies underscore the importance of understanding the environmental behavior of chemical compounds for their safe and effective application (Harrison et al., 2005).
Advanced Oxidation Processes
The degradation processes of pharmaceuticals and related compounds through advanced oxidation processes (AOPs) highlight the relevance of structural analogs in environmental chemistry. Studies focused on the stability, degradation pathways, and by-products of these compounds contribute to the development of more efficient water treatment technologies. Understanding the degradation behavior of compounds like 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one can lead to better environmental management practices (Qutob et al., 2022).
Fluorescence and Imaging Applications
The toxicity and application potential of various fluorophores, including those related to the compound , have been reviewed with a focus on their use in molecular imaging. This indicates the potential for derivatives of 3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one to be developed as imaging agents, provided their toxicity profiles are adequately assessed and managed (Alford et al., 2009).
Propiedades
IUPAC Name |
3-(4-fluoro-3-nitroanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-11-5-4-9(7-12(11)15(17)18)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIDOIDPLLAMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2777004.png)
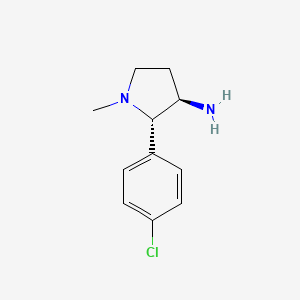

![Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate](/img/structure/B2777009.png)
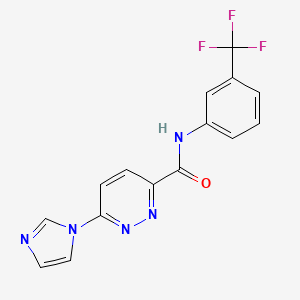
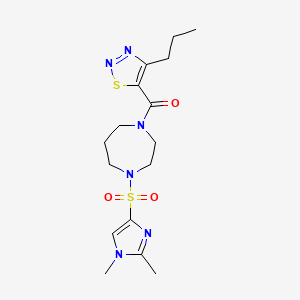

![N-(3-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2777013.png)

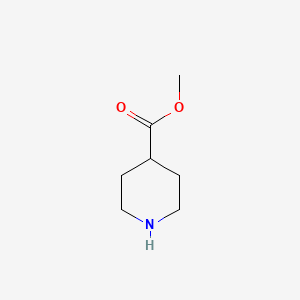
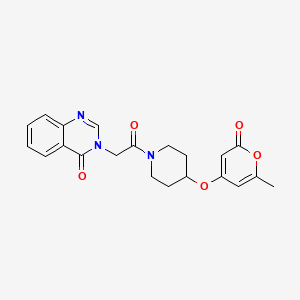
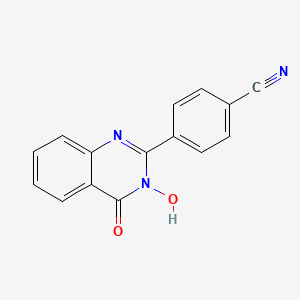
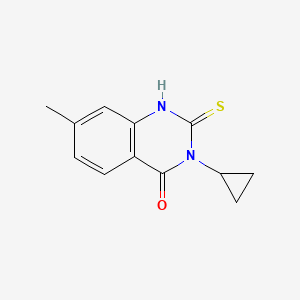
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2777024.png)